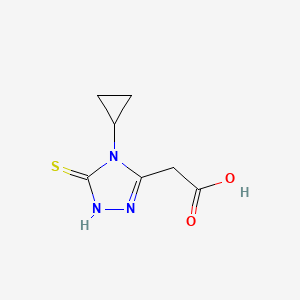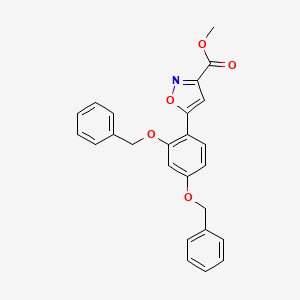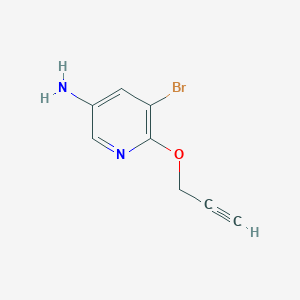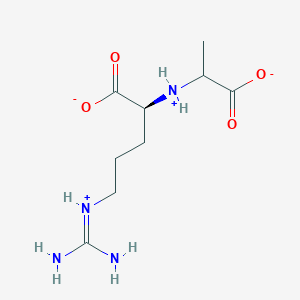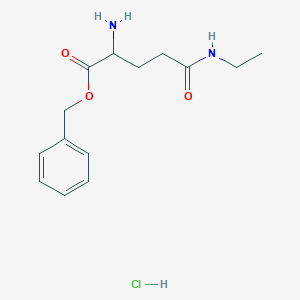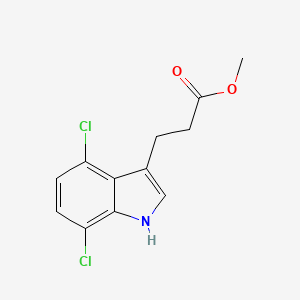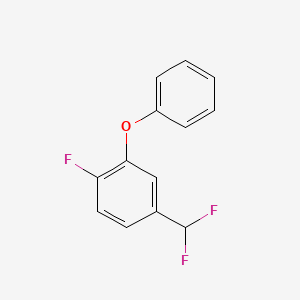
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of difluoromethylated aromatic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluoro group (-F) attached to a benzene ring, along with a phenoxy group (-OPh). The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various reagents and catalysts. For example, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another method involves the use of transition-metal-catalyzed cross-coupling reactions, where difluoromethylated building blocks are coupled with aromatic substrates . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, nickel), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to its target . Additionally, the presence of fluorine atoms can alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-(Difluoromethyl)-1-fluoro-2-phenoxybenzene can be compared with other difluoromethylated aromatic compounds, such as:
4-(Trifluoromethyl)-1-fluoro-2-phenoxybenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can result in different electronic and steric properties.
4-(Difluoromethyl)-1-chloro-2-phenoxybenzene: This compound has a chloro group (-Cl) instead of a fluoro group, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H9F3O |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9F3O/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8,13H |
InChI Key |
JWBKCMXRRUQYKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)

![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
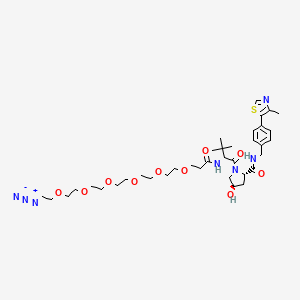
![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)

